2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one
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Overview
Description
2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one is a complex heterocyclic compound that features a unique combination of pyridine, triazole, and pyridazine rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its ability to interact with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one typically involves multiple steps, starting with the preparation of the core triazolopyridazine structure. One common method involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acid-catalyzed conditions . The resulting intermediate is then further functionalized to introduce the pyridine and pyrrolidine moieties.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to control reaction conditions precisely and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridazine ring can be reduced under specific conditions to yield dihydropyridazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine and triazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the pyridine or triazole rings.
Scientific Research Applications
2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic or photochemical properties.
Mechanism of Action
The mechanism of action of 2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to form hydrogen bonds and other interactions with these targets, thereby modulating their activity. For example, it can inhibit the activity of carbonic anhydrase by binding to its active site and blocking substrate access .
Comparison with Similar Compounds
Similar Compounds
3-(3-Pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenylamine: Shares a similar triazolopyridazine core but differs in the substituents attached to the core structure.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Another heterocyclic compound with a triazole ring fused to a thiadiazine ring, known for its diverse pharmacological activities.
Uniqueness
2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one is unique due to its combination of pyridine, triazole, and pyridazine rings, which confer distinct chemical and biological properties. This unique structure allows it to interact with a wide range of biological targets and exhibit multiple pharmacological activities.
Properties
IUPAC Name |
2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-1-pyrrolidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6OS/c23-15(21-9-1-2-10-21)11-24-14-4-3-13-18-19-16(22(13)20-14)12-5-7-17-8-6-12/h3-8H,1-2,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUBCQFRCQAIOSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NN3C(=NN=C3C4=CC=NC=C4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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